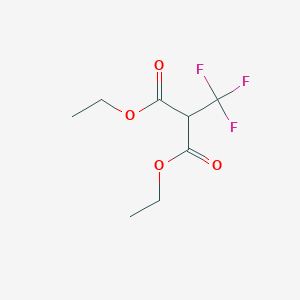
3-ethyl-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where a methyl group is substituted onto the benzene ring .
Synthesis Analysis
The synthesis of this compound could potentially involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amine group (NH2) and a methyl group (CH3) attached to it . The positions of these groups on the benzene ring differentiate it from other aniline derivatives .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity 3-Ethyl-2-methylaniline has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which have shown potent antibacterial activity against Gram-positive bacteria. These compounds inhibit bacterial DNA polymerase IIIC, essential for bacterial replication, and have demonstrated protective effects in mouse models against lethal infections by Staphylococcus aureus. This research suggests the potential of this compound derivatives in developing new antibacterial agents (C. Zhi et al., 2005).
Catalytic Transformations for Organic Synthesis The compound has been implicated in organic synthesis methodologies, such as in the transformation of 2-ethyl-N-methylanilines to 3-methylindoles using an iridium catalyst. This process showcases the versatility of this compound in catalytic transformations, providing direct access to indoles and indolines, which are valuable in pharmaceuticals and materials science (Toshimichi Ohmura et al., 2020).
Material Science and Molecular Interactions In material science, the interaction of this compound with other compounds has been studied for understanding the thermodynamic properties of mixtures. These studies involve measuring densities, speeds of sound, and excess molar enthalpies to predict interactions and the nature of complexes formed, which can inform the design of new materials and compounds (V. Sharma & S. Solanki, 2013).
Environmental Biodegradation Research into the biodegradation of chloroacetanilide herbicides identified this compound as a key intermediate. Sphingobium sp. strain MEA3-1 utilizes this compound, among others, as a sole carbon and energy source, shedding light on the pathways of environmental biodegradation and the potential for bioremediation strategies (W. Dong et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Ethyl-2-methylaniline, also known as Benzenamine, 3-ethyl-2-methyl-, is a chemical compound with the molecular formula C9H13N
Mode of Action
It’s known that anilines, in general, can undergo various reactions such as methylation In the case of this compound, it might interact with its targets through similar mechanisms, leading to changes at the molecular level
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction . It’s plausible that this compound could affect similar pathways, leading to downstream effects.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-2-methylaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-nitrotoluene", "ethylamine", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Reduction of 2-nitrotoluene to 2-methylaniline using sodium hydroxide and hydrogen gas", "Alkylation of 2-methylaniline with ethylamine in the presence of methanol and hydrochloric acid to form 3-ethyl-2-methylaniline hydrochloride", "Neutralization of 3-ethyl-2-methylaniline hydrochloride with sodium bicarbonate to form 3-ethyl-2-methylaniline", "Extraction of 3-ethyl-2-methylaniline with dichloromethane", "Washing of the organic layer with water and drying over sodium chloride", "Removal of the solvent under reduced pressure to obtain 3-ethyl-2-methylaniline as a colorless liquid" ] } | |
Número CAS |
857245-39-7 |
Fórmula molecular |
C9H13N |
Peso molecular |
135.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



